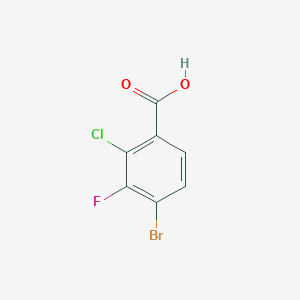

Ácido 4-Bromo-2-cloro-3-fluorobenzoico

Descripción general

Descripción

4-Bromo-2-chloro-3-fluorobenzoic acid is a halogen-substituted benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals, agrochemicals, and materials science applications.

Synthetic Routes and Reaction Conditions:

Chlorination: The chlorine atom can be introduced by chlorination of a precursor like 4-bromo-3-fluorobenzoic acid using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Fluorination: The fluorine atom can be introduced by fluorination of a precursor like 4-bromo-2-chlorobenzoic acid using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Industrial Production Methods: Industrial production of 4-bromo-2-chloro-3-fluorobenzoic acid typically involves multi-step synthesis starting from readily available benzoic acid derivatives. The process may include halogenation reactions under controlled conditions to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: 4-Bromo-2-chloro-3-fluorobenzoic acid can undergo nucleophilic aromatic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds by reacting with aryl boronic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) or toluene.

Reduction Reactions: Reducing agents like LiAlH₄ in ether or NaBH₄ in methanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include substituted benzoic acids, benzoates, or benzamides.

Coupling Products: Biaryl compounds with various functional groups.

Reduction Products: Benzyl alcohols or benzaldehydes.

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-3-fluorobenzoic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.

Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like sterol 14α-demethylase (cyp51), which plays a key role in the biosynthesis of ergosterol, an essential component of the cell membranes of pathogenic organisms .

Mode of Action

It’s known that halogen-substituted benzoic acids can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially disrupting their normal function.

Biochemical Pathways

It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that it could potentially interfere with biochemical pathways involving these intermediates.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it could readily cross biological membranes .

Result of Action

Given its potential to participate in various chemical reactions and its use in the synthesis of biaryl intermediates , it could potentially disrupt normal cellular functions by altering the structure and function of target molecules.

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c . This suggests that temperature and humidity could potentially affect its stability and efficacy.

Comparación Con Compuestos Similares

4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the chlorine atom.

4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the bromine atom.

2-Bromo-4-fluorobenzoic acid: Similar structure but with different positions of the halogen atoms.

Uniqueness: 4-Bromo-2-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

4-Bromo-2-chloro-3-fluorobenzoic acid (BCFBA) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

4-Bromo-2-chloro-3-fluorobenzoic acid features a benzene ring substituted with bromine, chlorine, and fluorine atoms. This unique halogenation pattern contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that BCFBA and its derivatives exhibit significant antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves:

- Disruption of bacterial cell wall synthesis

- Interference with protein synthesis pathways

A comparative analysis of the antimicrobial efficacy of BCFBA against similar compounds is summarized in the table below:

| Compound Name | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| 4-Bromo-3-chloro-2-fluorobenzoic acid | Similar halogenation pattern; different positions | Antimicrobial, anticancer |

| 2-Bromo-4-fluorobenzoic acid | Lacks chlorine; different halogen arrangement | Moderate antimicrobial |

| 4-Chloro-2-fluorobenzoic acid | Lacks bromine; distinct reactivity | Anti-inflammatory |

| 3-Bromo-2-fluorobenzoic acid | Different halogen placement | Limited studies on biological activity |

Anti-inflammatory Effects

BCFBA has been shown to possess anti-inflammatory properties , which may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis. The proposed mechanism includes:

- Inhibition of pro-inflammatory cytokines , leading to reduced inflammation.

Anticancer Activity

The anticancer potential of BCFBA has been explored in various preclinical studies. These studies indicate that BCFBA can inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms involved may include:

- Modulation of signaling pathways related to cell cycle regulation

- Induction of apoptosis through various biochemical pathways

A notable study demonstrated that BCFBA significantly reduced the viability of specific cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of BCFBA against Staphylococcus aureus and Escherichia coli. Results showed a marked inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity.

- Case Study on Cancer Cell Lines : In a preclinical trial involving various cancer cell lines, treatment with BCFBA resulted in a dose-dependent decrease in cell viability. The study concluded that BCFBA could be a promising candidate for further development in cancer therapy.

Propiedades

IUPAC Name |

4-bromo-2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZOBVQVWLVGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.